molecular formula C15H12N4O5 B14007198 N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide CAS No. 80776-31-4

N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide

Cat. No.: B14007198
CAS No.: 80776-31-4
M. Wt: 328.28 g/mol
InChI Key: RQOFAINMEVKIOA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide typically involves the nitration of 9-ethylcarbazole followed by formylation. The nitration process introduces nitro groups at the 4 and 6 positions of the carbazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)acetamide
  • 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
  • 1-(9-Ethyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione

Comparison: N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide is unique due to its specific substitution pattern and functional groups, which confer distinct electronic and optical properties. Compared to similar compounds, it may exhibit different reactivity and applications in various fields .

Properties

CAS No.

80776-31-4

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

N-(9-ethyl-4,6-dinitrocarbazol-3-yl)formamide

InChI

InChI=1S/C15H12N4O5/c1-2-17-12-5-3-9(18(21)22)7-10(12)14-13(17)6-4-11(16-8-20)15(14)19(23)24/h3-8H,2H2,1H3,(H,16,20)

InChI Key

RQOFAINMEVKIOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])NC=O

Origin of Product

United States

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